

IUPAC name for N-Boc-3-iodo-L-alanine benzyl ester

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Compound of Interest

Compound Name: *N*-Boc-3-iodo-L-alanine benzyl ester

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An In-depth Technical Guide on **N-Boc-3-Iodo-L-alanine benzyl ester**

IUPAC Name: benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

This technical guide provides a comprehensive overview of **N-Boc-3-Iodo-L-alanine benzyl ester**, a key synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and significant applications, with a focus on its role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical Properties and Data

N-Boc-3-Iodo-L-alanine benzyl ester is a chiral amino acid derivative where the natural L-configuration of alanine is maintained. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the carboxylic acid allows for selective chemical transformations. The key feature of this molecule is the iodine atom on the β -carbon, which serves as a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

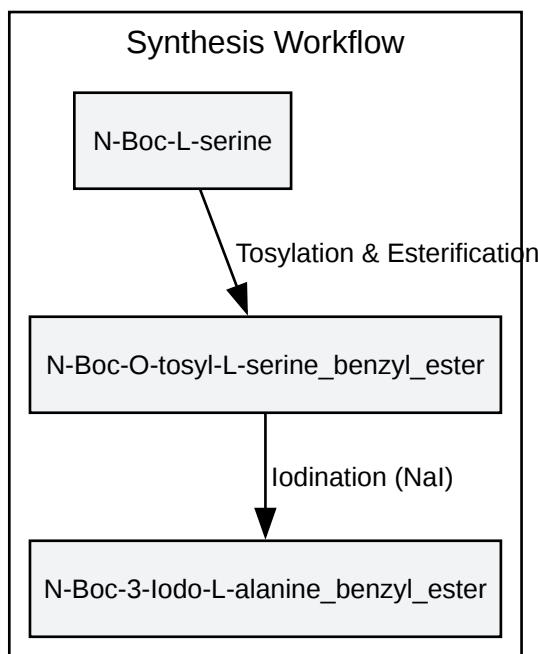
Property	Value
CAS Number	108957-20-6 [1] [2] [3] [4]
Molecular Formula	C15H20INO4 [1] [3] [5]
Molecular Weight	405.23 g/mol [3] [5]
IUPAC Name	benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate [5]
Appearance	White to pale yellow solid
Purity	Typically >95% [1] [3]
Melting Point	78-80 °C [2]
Storage	-20°C [6]

Synthetic Routes and Experimental Protocols

The synthesis of **N-Boc-3-iodo-L-alanine benzyl ester** generally involves a multi-step process starting from a protected L-serine derivative. The following is a representative experimental protocol adapted from the synthesis of the analogous methyl ester.[\[7\]](#)

Synthesis of N-Boc-3-iodo-L-alanine benzyl ester

The synthesis can be conceptualized as a two-stage process: first, the conversion of a protected serine to the iodo-derivative, and second, the esterification with benzyl alcohol. A more direct route involves the iodination of a pre-formed N-Boc-L-serine benzyl ester.



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Caption: Synthetic workflow for **N-Boc-3-Iodo-L-alanine benzyl ester**.

Protocol:

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester

- In a round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-L-serine (1.0 eq) in dichloromethane (CH₂Cl₂).
- Cool the solution to 0°C in an ice bath.
- Add 4-dimethylaminopyridine (DMAP) (0.05 eq), benzyl alcohol (1.1 eq), and p-toluenesulfonyl chloride (TsCl) (1.1 eq).
- Slowly add triethylamine (Et₃N) (1.2 eq) dropwise to the reaction mixture at 0°C.
- Stir the resulting mixture at 0°C for 2 hours and then allow it to warm to room temperature overnight.
- Quench the reaction by adding water and extract the aqueous layer with CH₂Cl₂.

- Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of **N-Boc-3-Iodo-L-alanine benzyl ester**

- Dissolve the N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester (1.0 eq) in acetone.
- Add sodium iodide (NaI) (1.2 eq) in one portion while stirring at room temperature.
- Stir the reaction mixture for 24 hours.
- Filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Partition the residue between diethyl ether and a solution of sodium thiosulfate (Na₂S₂O₃).
- Separate the organic layer, dry it over magnesium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system like petroleum ether to yield **N-Boc-3-Iodo-L-alanine benzyl ester** as a white to pale yellow solid.[7]

Applications in Drug Development

N-Boc-3-Iodo-L-alanine benzyl ester is a valuable building block for the synthesis of non-natural α -amino acids, which are crucial components of many biologically active peptides and molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the β -position allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents at the 3-position of the alanine backbone, leading to novel amino acid derivatives.

Representative Protocol for Suzuki Coupling:

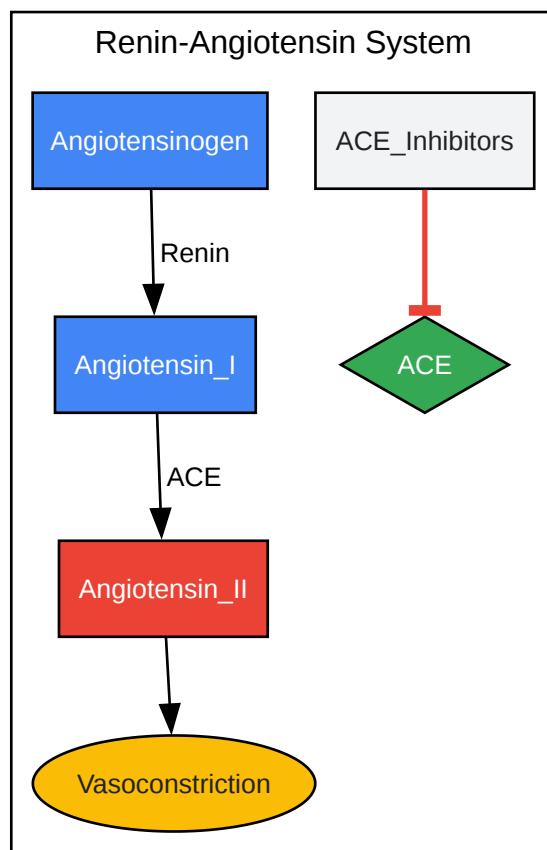
- In a reaction vessel, combine **N-Boc-3-Iodo-L-alanine benzyl ester** (1.0 eq), a boronic acid derivative (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
- Add a suitable base, for example, an aqueous solution of sodium carbonate (2.0 eq).
- Add a solvent system, typically a mixture of toluene and water.
- Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100°C for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and perform an aqueous work-up.
- Extract the product with an organic solvent like ethyl acetate.
- Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired β -substituted alanine derivative.

Synthesis of ACE Inhibitors

A significant application of **N-Boc-3-Iodo-L-alanine benzyl ester** is its use as a reactant in the synthesis of the angiotensin-converting enzyme (ACE) inhibitors (-)-A58365A and (-)-A58365B lactams.^{[2][6]} ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.

The Renin-Angiotensin Signaling Pathway

The renin-angiotensin system is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. Renin, an enzyme released by the kidneys, cleaves angiotensinogen to produce angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.



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References

- 1. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 2. usbio.net [usbio.net]
- 3. N-Boc-3-iodo-L-alanine benzyl ester 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 4. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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